molecular formula C25H23N3O3 B14172210 N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide CAS No. 5845-40-9

N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B14172210
CAS No.: 5845-40-9
M. Wt: 413.5 g/mol
InChI Key: YHBPOPJGULUTSL-UHFFFAOYSA-N
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Description

N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indole and hydrazide functionalities, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide typically involves the condensation of 1-methyl-1H-indole-2-carbohydrazide with bis(4-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with biological receptors, while the hydrazide group can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of an indole.

    N,N-bis(4-methoxyphenyl)methylideneethanedihydrazide: Features a similar hydrazide functionality but with a different core structure.

Uniqueness

N’-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide is unique due to its combination of indole and hydrazide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5845-40-9

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[bis(4-methoxyphenyl)methylideneamino]-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-28-22-7-5-4-6-19(22)16-23(28)25(29)27-26-24(17-8-12-20(30-2)13-9-17)18-10-14-21(31-3)15-11-18/h4-16H,1-3H3,(H,27,29)

InChI Key

YHBPOPJGULUTSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NN=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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